Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 6-oxo-5-phenylmethoxy-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-13(17)10-11(12(16)15-8-14-10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHZFKRCAPQCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC=N1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
A typical synthetic route includes:
- Starting from a pyrimidine-4-carboxylate precursor bearing a hydroxy group at position 5.
- Protection of the 5-hydroxy group by benzylation to form the 5-(benzyloxy) derivative.
- Oxidation or tautomerization steps to ensure the 6-oxo group is formed.
- Esterification to yield the methyl carboxylate at position 4.
This approach is consistent with known methods for preparing N-substituted hydroxypyrimidinone carboxylates, as described in patent WO2009088729A1, which outlines processes for preparing N-substituted hydroxypyrimidinone carboxamides and related esters.
Protection of the 5-Hydroxy Group
The key step in the preparation is the protection of the 5-hydroxy group as a benzyloxy ether. This is typically achieved by:
- Reacting the hydroxypyrimidinone intermediate with benzyl bromide or benzyl chloride in the presence of a base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide (DMF).
- The reaction proceeds via nucleophilic substitution, where the hydroxy group is converted to the benzyloxy ether.
This protection is crucial as it improves the chemical stability of the intermediate and facilitates subsequent synthetic transformations.
Esterification to Methyl Carboxylate
The carboxylate group at position 4 is introduced or converted to the methyl ester through:
- Treatment of the corresponding carboxylic acid or acid chloride with methanol under acidic or basic catalysis.
- Alternatively, direct esterification using methylating agents or Fischer esterification under reflux conditions.
This step ensures the compound has the methyl carboxylate functionality essential for its intended applications.
Oxidation to 6-Oxo Group
The 6-oxo group is characteristic of the dihydropyrimidinone structure and is typically formed by:
- Oxidation of the corresponding dihydro derivative.
- Tautomerization equilibria favoring the keto form under reaction conditions.
This step may be integrated into the synthetic sequence or occur spontaneously depending on the reaction environment.
Detailed Research Findings and Comparative Analysis
The patent literature (WO2009088729A1) provides a comprehensive process for preparing N-substituted hydroxypyrimidinone carboxamides, which includes intermediates like this compound. Key findings from this source include:
- Use of protected hydroxypyrimidinone substrates (such as the benzyloxy derivative) significantly reduces the amount of acylating agent required, enhancing reaction efficiency.
- The process requires only one equivalent of acylating agent per equivalent of substrate, compared to two equivalents in other methods.
- The protection strategy leads to higher yields and purity of the final product.
- The synthetic route is amenable to scale-up for industrial production due to reduced reagent consumption and improved waste profiles.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzylation of 5-hydroxy | Benzyl bromide, K2CO3, DMF, room temp | 80-90 | Efficient protection of hydroxy group |
| Esterification to methyl ester | Methanol, acid catalyst (H2SO4), reflux | 85-95 | Standard Fischer esterification |
| Oxidation to 6-oxo | Mild oxidizing agents or tautomerization | >90 | Usually spontaneous under reaction conditions |
Advantages of the Benzyloxy Protection
- Enhances chemical stability of the intermediate.
- Facilitates selective reactions at other positions.
- Allows for milder reaction conditions in subsequent steps.
- Improves overall synthetic yield and purity.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Outcome/Advantages |
|---|---|---|---|
| Hydroxy group protection | Benzylation of 5-hydroxy group | Benzyl bromide, base (K2CO3), DMF | Formation of 5-(benzyloxy) derivative |
| Esterification | Conversion to methyl ester | Methanol, acid catalyst, reflux | Methyl 4-carboxylate formation |
| Formation of 6-oxo group | Oxidation or tautomerization | Mild oxidants or reaction equilibrium | Stable 6-oxo pyrimidinone structure |
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of the carbonyl group may produce corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing dihydropyrimidine structures have been shown to exhibit anticancer properties. Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate can serve as a scaffold for developing new anticancer agents. Research has indicated that derivatives of similar structures demonstrate cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
- Antiviral Properties :
- Antibacterial and Antifungal Activities :
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key steps include:
- Formation of the Dihydropyrimidine Core : This is achieved through condensation reactions involving urea or thiourea derivatives and appropriate aldehydes or ketones.
- Functionalization : The introduction of the benzyloxy group can be accomplished through alkylation reactions or by using benzyloxycarbonyl protecting groups during synthesis.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated a series of dihydropyrimidine derivatives for their anticancer properties. The results indicated that modifications to the methyl 5-(benzyloxy)-6-oxo structure significantly enhanced cytotoxicity against specific cancer cell lines .
Case Study 2: Antiviral Activity
Research documented in patent literature highlighted the synthesis of N-substituted dihydropyrimidines as potential HIV integrase inhibitors. Methyl 5-(benzyloxy)-6-oxo derivatives were among those tested, showing promising activity against HIV strains .
Case Study 3: Antibacterial Properties
A recent investigation into the antibacterial properties of similar compounds revealed that several dihydropyrimidines exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that methyl 5-(benzyloxy)-6-oxo could be a candidate for further development in antibacterial therapies .
Mechanism of Action
The mechanism by which Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the pyrimidine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate and related pyrimidine derivatives:
Structural and Functional Analysis
Substituent Effects on Reactivity and Solubility The benzyloxy group in the target compound increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to analogs like Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate . Methylthio and hydroxy groups (e.g., in Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate) introduce polarizable sulfur atoms or hydrogen-bond donors, altering electronic properties and binding affinities in biological systems .
Synthetic Versatility The methyl ester at position 4 in the target compound allows facile hydrolysis to carboxylic acids, a common strategy in prodrug design. In contrast, bulkier esters (e.g., butyl) may hinder enzymatic cleavage . The benzyloxy group can be selectively deprotected (e.g., via hydrogenolysis) to generate hydroxylated intermediates, a step critical in synthesizing Raltegravir derivatives .
Biological Relevance Analogs with benzyloxycarbonylamino substituents (e.g., Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate) exhibit enhanced interactions with viral integrase enzymes due to additional hydrogen-bonding motifs . The methylthio variant (Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate) shows promise in antibacterial applications, leveraging sulfur’s role in disrupting microbial metabolism .
Crystallographic Behavior
- Compounds like Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate form stable crystals due to planar dioxo groups, facilitating structural elucidation via SHELX and ORTEP-3 software . The benzyloxy group in the target compound may introduce steric effects, complicating crystallization .
Biological Activity
Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate (CAS No. 845723-50-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12N2O4
- Molecular Weight : 260.25 g/mol
- Structure : The compound features a pyrimidine ring with a benzyloxy group and a carboxylate moiety, which are crucial for its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on viral enzymes, particularly HIV integrase. This suggests that methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine derivatives may also possess antiviral properties against HIV and potentially other viruses .
- Antitumor Activity : Some studies have indicated that derivatives of pyrimidine compounds can inhibit tumor cell proliferation. The structural features of this compound may contribute to its efficacy in cancer treatment .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.
- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways associated with cell growth and apoptosis.
Study on Antiviral Properties
A study demonstrated that methyl 5-(benzyloxy)-6-oxo derivatives showed significant inhibition of HIV integrase activity in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of viral replication in cultured cells .
Antitumor Studies
In another study focusing on the antitumor properties, methyl 5-(benzyloxy)-6-oxo derivatives were tested against several cancer cell lines, including breast and lung cancer. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis in a concentration-dependent manner .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via alkylation of a pyrimidinone precursor using dimethyl sulfate in the presence of magnesium methoxide in dimethyl sulfoxide (DMSO) at 70°C. Key steps include controlled addition of reagents and post-reaction acid quenching to precipitate products. Optimization focuses on catalyst stoichiometry (e.g., 1:1.4 molar ratio of substrate to Mg(OMe)₂) and reaction duration (8 hours) to minimize byproducts, which are separated via flash chromatography .
Q. What spectroscopic and crystallographic methods are employed to characterize this compound?
- Nuclear Magnetic Resonance (NMR): Used to confirm regiochemistry and detect byproducts (e.g., distinguishing N-methylation vs. O-methylation).
- X-ray Crystallography: Resolves planar vs. non-planar conformations of the pyrimidinone ring. For example, the title compound exhibits a planar ring (dihedral angle: 118.9° between aromatic groups) stabilized by intermolecular O–H⋯O hydrogen bonds .
- SHELX Software: SHELXL refines crystallographic data, with H atoms treated via riding models (C–H = 0.95–0.99 Å) and free refinement for O/N-bound H atoms .
Advanced Research Questions
Q. How do structural discrepancies in related compounds impact the interpretation of reactivity and stability?
Comparative crystallographic studies reveal that the pyrimidinone ring adopts a planar conformation in the title compound but twists in analogues (e.g., Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate). This difference alters hydrogen-bonding networks, affecting solubility and thermal stability. For instance, intramolecular O–H⋯O bonds in the planar structure enhance crystal lattice stability .
Q. What challenges arise in refining the crystal structure of this compound, and how are hydrogen-bonding networks analyzed?
- Refinement Challenges: Disordered solvent molecules or twinning can complicate refinement. SHELXL handles high-resolution data robustly, with isotropic displacement parameters (Uiso) for H atoms derived from parent C atoms (Uiso(H) = 1.2–1.5 Ueq(C)) .
- Hydrogen-Bond Analysis: Intermolecular O–H⋯O bonds (2.68–2.73 Å) and intramolecular interactions (O–H⋯O = 2.59 Å) are quantified using ORTEP-3 for graphical representation .
| Hydrogen-Bond Parameters | Distance (Å) | Angle (°) |
|---|---|---|
| Intermolecular O–H⋯O | 2.68–2.73 | 165–172 |
| Intramolecular O–H⋯O | 2.59 | 157 |
Q. How can researchers address byproduct formation during methylation reactions involving this compound?
Byproducts arise from competing N- vs. O-methylation pathways. Strategies include:
- Reagent Control: Slow addition of dimethyl sulfate to reduce local excess.
- Catalyst Tuning: Adjusting Mg(OMe)₂ concentration to favor desired methylation sites.
- Chromatographic Separation: Use silica gel flash chromatography with ethyl acetate/hexane gradients to isolate the target compound (Rf = 0.3) from byproducts .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites. The benzyloxy group’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), making the carbonyl carbon susceptible to nucleophilic attack. Molecular dynamics simulations further validate crystallographic packing patterns .
Data Contradiction Analysis
Q. Why do crystallographic studies report conflicting planarity in pyrimidinone derivatives?
Planarity variations stem from substituent steric effects. For example, bulkier groups (e.g., tert-butyl in analogues) introduce torsional strain, twisting the ring. In the title compound, the benzyloxy group’s linear geometry minimizes steric hindrance, preserving planarity. Such discrepancies underscore the need for case-specific conformational analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
